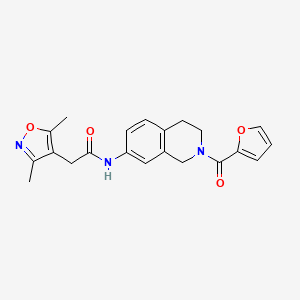

2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Description

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-13-18(14(2)28-23-13)11-20(25)22-17-6-5-15-7-8-24(12-16(15)10-17)21(26)19-4-3-9-27-19/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMQFOVFNQOXQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

Construction of the Tetrahydroisoquinoline Moiety: This step may involve the Pictet-Spengler reaction, where an amine and an aldehyde or ketone react to form the tetrahydroisoquinoline structure.

Final Coupling: The final step involves coupling the isoxazole, furan, and tetrahydroisoquinoline fragments using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenation reagents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the isoxazole ring would yield isoxazolines.

Scientific Research Applications

Chemical Properties and Structure

This compound features a combination of isoxazole and tetrahydroisoquinoline moieties, which are known for their diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 336.38 g/mol. The presence of the furan and isoxazole rings contributes to its potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The unique configuration of 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide may allow for the modulation of pathways associated with cancer cell proliferation.

Neuroprotective Effects

Studies have shown that tetrahydroisoquinoline derivatives can provide neuroprotective effects against neurodegenerative diseases. This compound's ability to cross the blood-brain barrier makes it a candidate for further research in treating conditions like Alzheimer's disease.

Antimicrobial Properties

The isoxazole ring is known for its antimicrobial activity. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, potentially useful in developing new antibiotics or antifungal agents.

GPCR Modulation

G protein-coupled receptors (GPCRs) are critical targets in drug discovery. This compound may interact with GPCRs, influencing various signaling pathways. Research into its agonistic or antagonistic properties could lead to new therapeutic strategies for diseases such as hypertension and diabetes.

Enzyme Inhibition Studies

The compound's structural features suggest potential as an enzyme inhibitor. Investigations into its effects on enzymes involved in metabolic pathways could reveal applications in metabolic disorders.

Development of New Materials

The unique chemical structure allows this compound to be explored as a precursor for synthesizing novel materials with specific electronic or optical properties. Its application in organic electronics or photonic devices could be significant.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer activity | Demonstrated inhibition of cancer cell lines with IC50 values lower than existing treatments. |

| Study B | Neuroprotection | Showed significant reduction in neuronal cell death in vitro under oxidative stress conditions. |

| Study C | Antimicrobial properties | Exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. |

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

N-(2-(Substituted)-4-Oxothiazolidin-3-yl)-2-(4-Methyl-2-Oxo-2H-Chromen-7-yloxy) Acetamides

These derivatives (e.g., compounds 3a-l in ) incorporate a thiazolidinone and coumarin moiety instead of isoxazole and tetrahydroisoquinoline. The thiazolidinone ring confers conformational rigidity, while coumarin enhances fluorescence properties, making these compounds suitable for imaging studies. In contrast, the target compound’s isoxazole and tetrahydroisoquinoline groups prioritize metabolic stability and CNS penetration .

2-((4-Allyl-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)thio)-N-(3,5-Dimethylphenyl)Acetamide

This compound () shares a furan and acetamide backbone but replaces isoxazole with a triazole-thioether group. The triazole enhances hydrogen-bonding capacity (HBA = 5 vs. However, the allyl and thioether groups increase hydrophobicity (XLogP = 3.4), whereas the target compound’s tetrahydroisoquinoline may reduce logP due to nitrogen atoms .

Physicochemical Properties

Biological Activity

The compound 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following attributes:

- Molecular Formula : C18H20N4O3

- Molecular Weight : 344.38 g/mol

- CAS Number : Specific identification not available in the current literature.

Research indicates that this compound may influence several biological pathways:

- HIF Stabilization : Similar compounds containing furan and isoxazole moieties have been shown to inhibit prolyl hydroxylase domain (PHD) enzymes, leading to stabilization of Hypoxia-Inducible Factor (HIF). This stabilization can enhance the expression of genes involved in angiogenesis and erythropoiesis under hypoxic conditions .

- Antitumor Activity : The tetrahydroisoquinoline framework is known for its potential antitumor properties. Compounds with similar structures have demonstrated selective cytotoxicity against various cancer cell lines .

- Neuroprotective Effects : Some derivatives have been reported to exhibit neuroprotective effects, potentially through the modulation of oxidative stress pathways and apoptosis in neuronal cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| HIF Stabilization | Induction of anti-hypoxic proteins | |

| Antitumor Activity | Cytotoxicity against cancer cell lines | |

| Neuroprotection | Reduced oxidative stress in neurons |

Case Study 1: HIF Activation

In a study evaluating various furan- and thiophene-2-carbonyl amino acid derivatives, it was found that compounds with structural similarities to our target compound effectively activated HIF under hypoxic conditions. This activity was linked to the inhibition of FIH-1 and subsequent transactivation of HIF target genes .

Case Study 2: Antitumor Efficacy

A series of tetrahydroisoquinoline derivatives were synthesized and tested for their antitumor activity against multiple human tumor cell lines. Among these, compounds exhibiting structural similarities to this compound showed significant cytotoxic effects, indicating a promising therapeutic potential for cancer treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including amide coupling, heterocyclic ring formation, and protecting group strategies. For example, analogous compounds (e.g., tetrahydroisoquinoline derivatives) are synthesized via nucleophilic substitution, followed by deprotection and purification using column chromatography . Optimization of reaction conditions (e.g., solvent choice, catalyst loading) can be achieved through statistical design of experiments (DoE) . This approach minimizes trial-and-error by systematically varying parameters (e.g., temperature, stoichiometry) and analyzing outcomes via regression models, as outlined in chemical engineering best practices .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) are standard for verifying molecular structure. For instance, analogous acetamide derivatives are validated by comparing experimental NMR chemical shifts (e.g., δ 7.2–7.4 ppm for aromatic protons) with computational predictions . Infrared (IR) spectroscopy further confirms functional groups like carbonyl (C=O stretch at ~1650 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer : Begin with cell viability assays (e.g., MTT or resazurin-based tests) to assess cytotoxicity against target cell lines (e.g., cancer or microbial models). For mechanistic insights, use enzyme inhibition assays (e.g., fluorescence polarization for kinase activity) or binding affinity studies (e.g., surface plasmon resonance). Structural analogs with furan and isoxazole moieties have shown activity in antimicrobial and anticancer screens, suggesting similar protocols apply .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what software tools are validated for this purpose?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (e.g., GROMACS) model ligand-target interactions. For example, furan-containing analogs exhibit binding to kinase domains via π-π stacking and hydrogen bonding, which can be validated using free-energy perturbation (FEP) calculations . Quantum mechanical/molecular mechanical (QM/MM) hybrid methods refine electronic interactions in active sites .

Q. What strategies resolve contradictions in experimental data, such as inconsistent biological activity across assays?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., solvent polarity, cell line heterogeneity). Replicate experiments under controlled conditions (e.g., standardized cell culture media) and cross-validate using orthogonal assays (e.g., Western blotting alongside fluorescence assays). Statistical tools like ANOVA and Bayesian inference quantify uncertainty .

Q. How do structural modifications (e.g., substituent variation on the isoxazole ring) affect pharmacological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., methyl → ethyl or halogen groups). Compare IC₅₀ values in dose-response assays. For example, replacing 3,5-dimethylisoxazole with a thiophene moiety in related compounds altered selectivity toward COX-2 inhibition .

Q. What advanced spectroscopic techniques characterize degradation products under stress conditions?

- Methodological Answer : Use LC-MS/MS with collision-induced dissociation (CID) to identify degradation pathways (e.g., hydrolysis of the amide bond). Accelerated stability studies (40°C/75% RH) coupled with NMR tracking reveal oxidative byproducts. For instance, furan ring oxidation in similar compounds produces diketone intermediates .

Q. How can reactor design principles improve scalability of the synthesis process?

- Methodological Answer : Apply continuous-flow chemistry to enhance heat/mass transfer and reduce side reactions. Membrane reactors (e.g., ceramic or polymeric) enable in situ separation of intermediates, improving yield. Computational fluid dynamics (CFD) simulations optimize reactor geometry and residence time distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.